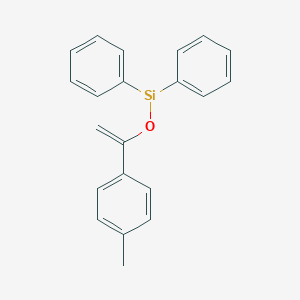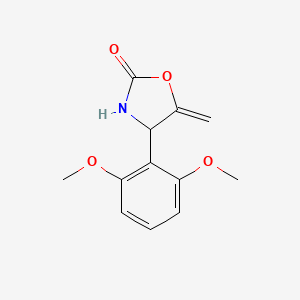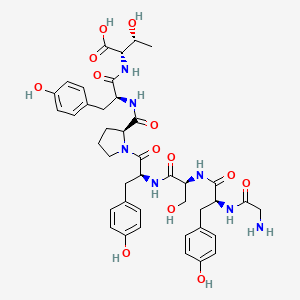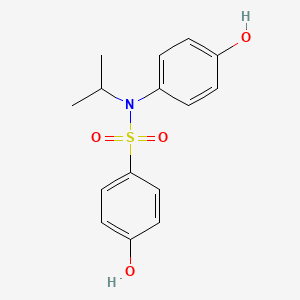![molecular formula C14H30SSi B14193173 Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane CAS No. 833460-54-1](/img/structure/B14193173.png)
Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a dec-1-en-1-yl group substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable dec-1-en-1-yl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Dec-1-en-1-yl precursor+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable, biocompatible compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to act as a cross-linking agent in polymerization reactions. The methylsulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(trifluoromethyl)silane
- Trimethylsilylpropyne
- Trimethylsilylacetylene
Uniqueness
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and substitution reactions. This makes it a valuable compound for applications requiring specific reactivity profiles that are not achievable with other similar silanes.
Propiedades
Número CAS |
833460-54-1 |
|---|---|
Fórmula molecular |
C14H30SSi |
Peso molecular |
258.54 g/mol |
Nombre IUPAC |
trimethyl(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C14H30SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h13H,6-12H2,1-5H3 |
Clave InChI |
ABXPOEPUJIIMAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C([Si](C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)

![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)

![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

